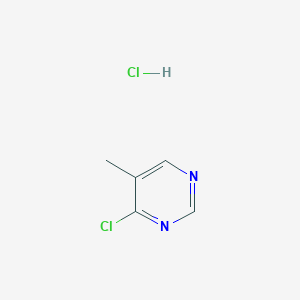

4-Chloro-5-methylpyrimidine hydrochloride

Description

Properties

IUPAC Name |

4-chloro-5-methylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2.ClH/c1-4-2-7-3-8-5(4)6;/h2-3H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWAWOUFZPLBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-5-methylpyrimidine hydrochloride is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group. The presence of these functional groups is crucial for its biological interactions.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism may involve the inhibition of bacterial enzyme systems or disruption of nucleic acid synthesis, which are critical for microbial growth and replication.

2. Anticancer Potential

The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specific pathways affected include those related to DNA synthesis and repair mechanisms, which are vital for cancer cell survival .

3. Enzyme Inhibition

this compound has been identified as an inhibitor of certain enzymes involved in biochemical pathways relevant to disease processes. For instance, it may act on phosphodiesterase (PDE) enzymes, which are important targets in the treatment of various conditions, including schizophrenia and other neuropsychiatric disorders .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Interaction : The compound may bind to active sites on enzymes, inhibiting their function and thereby disrupting metabolic pathways.

- Nucleic Acid Interference : Its structural features allow it to interfere with nucleic acid synthesis, which is essential for both microbial and cancer cell proliferation.

- Receptor Modulation : It may also act on various receptors, altering signaling pathways that regulate cell growth and apoptosis .

Table 1: Summary of Biological Activities

Notable Research Findings

- Antimicrobial Activity : A study demonstrated that this compound significantly reduced the growth of Staphylococcus aureus in vitro, indicating its potential as a therapeutic agent against resistant bacterial strains.

- Anticancer Effects : In vitro assays revealed that the compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent activity.

- Mechanistic Insights : Research utilizing X-ray crystallography has provided insights into how this compound interacts with target enzymes at the molecular level, revealing specific binding affinities and inhibition profiles .

Scientific Research Applications

Chemical Synthesis

4-Chloro-5-methylpyrimidine hydrochloride is widely used as a building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various substitutions that can lead to the development of novel materials and pharmaceuticals. The compound's reactivity is primarily due to the presence of the chlorine atom and the methyl group on the pyrimidine ring, which enhances its ability to form bonds with other chemical entities.

Synthesis Applications

- Intermediate in Drug Development : It serves as an intermediate in synthesizing pharmaceutical agents, particularly those targeting cancer and infectious diseases.

- Agrochemicals Production : The compound is utilized in producing agrochemicals, which are crucial for enhancing agricultural productivity.

Biological Research

Research into this compound has revealed its potential as a bioactive molecule with various biological activities. Studies have focused on its antimicrobial and antiviral properties, making it a candidate for further exploration in medicinal chemistry.

- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits significant antimicrobial activity against various pathogens.

- Antiviral Potential : Investigations are ongoing to evaluate its efficacy against viral infections, particularly those resistant to conventional treatments.

Medicinal Chemistry

The compound is being explored for its potential use in developing new pharmaceutical agents. Its mechanism of action often involves the inhibition of specific enzymes or interference with nucleic acid synthesis, which can be crucial for treating diseases.

Case Studies

- Cancer Treatment : Research has indicated that derivatives of 4-Chloro-5-methylpyrimidine may inhibit tumor growth by targeting specific cellular pathways.

- Infectious Diseases : Ongoing studies aim to assess its effectiveness against various infectious agents, potentially leading to new therapeutic options.

Industrial Applications

In addition to its applications in research and medicine, this compound is also utilized in the production of specialty chemicals. Its properties make it suitable for various industrial processes, including:

- Production of Fine Chemicals : Used as a precursor for synthesizing fine chemicals with specific functionalities.

- Material Science : Investigated for its potential use in developing new materials with unique properties.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex heterocycles; intermediates in drug development and agrochemicals. |

| Biological Research | Investigated for antimicrobial and antiviral properties; potential bioactive molecule. |

| Medicinal Chemistry | Explored for cancer treatment and infectious diseases; mechanism involves enzyme inhibition. |

| Industrial Applications | Used in specialty chemicals production; potential applications in material science. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse biological and chemical behaviors depending on substituent patterns. Below is a detailed comparison of 4-chloro-5-methylpyrimidine hydrochloride with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Findings:

Reactivity and Synthesis: The 4,6-dichloro-5-methylpyrimidine precursor (Table 1) is more reactive than this compound due to its additional chlorine atom, enabling selective substitution at the 4- or 6-position . 2-(4'-Fluorophenyl)-4-chloro-5-methylpyrimidine is synthesized via phosphorylation of a pyrimidinone intermediate, highlighting the role of aryl groups in modifying applications (e.g., herbicides) .

Substituent Effects :

- Methyl vs. Halogen Groups : Methyl groups (e.g., in 4-chloro-5,6-dimethylpyrimidine) enhance steric hindrance, reducing nucleophilic attack compared to halogenated analogs .

- Aromatic vs. Heterocyclic Systems : Fused-ring systems like 4-chloro-5H-pyrrolo[3,2-d]pyrimidine exhibit planar structures conducive to intercalation in biological targets, unlike simpler pyrimidines .

Biological Activity :

- Fluorinated derivatives (e.g., 4-chloro-5-fluoro-2-methylpyridine ) often show improved metabolic stability and blood-brain barrier penetration, making them candidates for CNS drugs .

- The hydrochloride salt form of 4-chloro-5-methylpyrimidine enhances solubility, a critical factor in pharmaceutical formulations .

Industrial Viability :

- Compounds like This compound and 4,6-dichloro-5-methylpyrimidine are prioritized for large-scale synthesis due to straightforward protocols and high yields .

Preparation Methods

Starting Materials and Initial Functionalization

A common precursor is 2-methylpyridine (2-picoline) or its N-oxide derivatives, which undergo oxidation and halogenation to introduce chlorine and methyl groups at desired positions on the pyrimidine ring.

- Example: 2-methyl-4-nitropyridine-N-oxide is treated with concentrated hydrochloric acid under elevated temperature (120–250°C) for 8–30 hours to yield 4-chloro-2-methylpyridine-N-oxide with yields around 34.5–39.4% (HPLC purity ~97.6–99.1%).

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| 1 | 2-methyl-4-nitropyridine-N-oxide | Conc. HCl, 120–250°C, 8–30 h | 4-chloro-2-methylpyridine-N-oxide | 34.5–39.4 | 97.6–99.1 |

Chlorination and Ring Closure

Following oxidation, chlorination is performed using phosphorus trichloride (PCl3) or similar chlorinating agents to replace hydroxyl or nitro groups with chlorine, facilitating ring closure to the pyrimidine structure.

- Example: Reaction of the oxidized intermediate with phosphorus trichloride at molar ratios of 1:1.5 to 1:3 under controlled solvent volumes yields chlorinated pyridine derivatives suitable for further transformation.

| Step | Intermediate | Chlorinating Agent | Molar Ratio | Solvent Ratio | Temperature | Yield & Purity |

|---|---|---|---|---|---|---|

| 2 | 4-chloro-2-methylpyridine-N-oxide | PCl3 | 1:1.5 to 1:3 | 1:3.74 to 1:11.22 (mass/volume) | Not specified | High yield, purity not specified |

Diazotization and Substitution for Pyrimidine Formation

Diazotization reactions are employed to introduce substituents at specific ring positions, often using sodium nitrite in acidic media at low temperatures (-10 to 0°C). This step enables substitution of amino or hydroxy groups with chlorine or other halogens.

- The diazotization step involves sulfuric acid or hydrochloric acid as the acid medium, sodium or potassium nitrite as the diazotizing agent, and halide salts (e.g., potassium iodide) for halogen introduction.

| Parameter | Details |

|---|---|

| Acid medium | Sulfuric acid, hydrochloric acid |

| Nitrite source | Sodium nitrite, potassium nitrite |

| Halide source | Potassium iodide, sodium iodide |

| Temperature | Diazotization: -10°C; Halide reaction: 0°C |

| Reaction time | 2–6 hours (typically 3–4 hours) |

This method can be adapted to selectively chlorinate or iodinate the pyrimidine ring, depending on the halide used.

Industrial Scale Considerations

Industrial production optimizes reaction parameters such as temperature, molar ratios, and solvent systems to maximize yield and purity while minimizing by-products.

- Continuous flow reactors are often employed for halogenation steps to ensure consistent quality.

- Control of temperature during diazotization and halogenation is critical to avoid over-substitution or decomposition.

- The hydrochloride salt form is typically obtained by treatment of the free base with hydrochloric acid, enhancing solubility and stability for downstream applications.

Data Table Summarizing Preparation Methods

| Preparation Step | Reaction Type | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Oxidation of 2-methyl-4-nitropyridine | N-oxide formation | Conc. HCl | 120–250°C, 8–30 h | 34.5–39.4 | High purity by HPLC |

| Chlorination | Halogenation | PCl3 | Molar ratio 1:1.5–3, solvent volume varied | High | Prepares chlorinated intermediate |

| Diazotization & Halide substitution | Diazotization | NaNO2, H2SO4/HCl, KI/NaI | -10°C to 0°C, 2–6 h | Not specified | Enables halogen substitution |

| Hydrochloride salt formation | Acid-base reaction | HCl | Ambient temperature | Quantitative | Improves solubility/stability |

Analytical and Purity Considerations

- Purity is typically assessed by High Performance Liquid Chromatography (HPLC), with target purity >97%.

- Structural confirmation is done by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

- For industrial batches, stability under storage and handling conditions is verified to ensure product integrity.

Summary and Expert Notes

- The preparation of this compound involves multi-step synthesis starting from methyl-substituted pyridine derivatives.

- Key steps include oxidation to N-oxides, chlorination with phosphorus trichloride, and diazotization followed by halide substitution.

- Reaction conditions such as temperature, molar ratios, and reaction time are critical to optimize yield and purity.

- Industrial methods focus on scalability and reproducibility, often employing continuous flow techniques and controlled acid-base treatments to obtain the hydrochloride salt.

- Analytical methods ensure the final product meets stringent purity and quality standards necessary for pharmaceutical applications.

Q & A

Q. How to design a stability-indicating assay for forced degradation studies?

- Methodological Answer : Subject the compound to heat (80°C/72h), UV light (254 nm/48h), and oxidative stress (3% H₂O₂/24h). Analyze using a stability-indicating HPLC method (pH 2.5 phosphate buffer, 1.0 mL/min flow). Validate specificity via spike recovery of degradation products (e.g., 5-methylpyrimidine-4-ol) at 0.1–1.0% levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.